5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 6th position and an ethylthio group at the 4th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethylthio group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylthiophenyl)-6-hydroxynicotinic acid
- 5-(4-Chlorothiophenyl)-6-hydroxynicotinic acid
- 5-(4-Bromothiophenyl)-6-hydroxynicotinic acid
Uniqueness
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)12-7-10(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRMNXRQWWFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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